molecular formula C15H11BrO3 B026427 4-Acetoxy-4'-bromobenzophenone CAS No. 4306-46-1

4-Acetoxy-4'-bromobenzophenone

Cat. No.: B026427
CAS No.: 4306-46-1
M. Wt: 319.15 g/mol
InChI Key: IFRAFNJMZOSYKW-UHFFFAOYSA-N
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Description

4-Acetoxy-4’-bromobenzophenone is an organic compound with the molecular formula C15H11BrO3. It is a derivative of benzophenone, where the acetoxy group is attached to one phenyl ring and a bromine atom is attached to the other phenyl ring. This compound is known for its applications in organic synthesis and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetoxy-4’-bromobenzophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of bromobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The reaction proceeds as follows:

    Materials: Bromobenzene, benzoyl chloride, anhydrous aluminum chloride, sodium hydroxide, diethyl ether, light petroleum.

Industrial Production Methods

Industrial production methods for 4-Acetoxy-4’-bromobenzophenone typically involve large-scale Friedel-Crafts acylation reactions under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as column chromatography or recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-4’-bromobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

    Oxidation Reactions: The acetoxy group can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted benzophenone derivatives.

    Reduction: Formation of 4-hydroxy-4’-bromobenzophenone.

    Oxidation: Formation of 4-carboxy-4’-bromobenzophenone.

Scientific Research Applications

4-Acetoxy-4’-bromobenzophenone is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetoxy-4’-bromobenzophenone involves its interaction with molecular targets such as enzymes and proteins. The acetoxy group can undergo hydrolysis to form a phenol derivative, which may interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4’-bromobenzophenone: Similar structure but with a hydroxy group instead of an acetoxy group.

    4-Acetoxybenzophenone: Lacks the bromine atom on the phenyl ring.

    4-Bromobenzophenone: Lacks the acetoxy group on the phenyl ring.

Uniqueness

4-Acetoxy-4’-bromobenzophenone is unique due to the presence of both the acetoxy and bromine substituents, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various research fields.

Properties

IUPAC Name

[4-(4-bromobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO3/c1-10(17)19-14-8-4-12(5-9-14)15(18)11-2-6-13(16)7-3-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRAFNJMZOSYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641699
Record name 4-(4-Bromobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4306-46-1
Record name 4-(4-Bromobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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